Oxapium iodide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to oxapium iodide, such as oxyborate iodides, involves innovative methods like hydrothermal synthesis. A notable example includes the synthesis of a non-centrosymmetric borate iodide, highlighting the complexity and the intricate methods required for creating such compounds. These synthesis techniques often employ straightforward methods to produce compounds with unique structural properties (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound can be complex and noncentrosymmetric, as seen in certain borate iodides. These structures are characterized by their unique spatial arrangements and the types of bonds present, which significantly influence their physical and chemical properties. For instance, the creation of 2D layers and 3D frameworks in certain compounds through specific atomic coordination demonstrates the intricate molecular structure that can be expected in this compound (Zhou et al., 2019).

Scientific Research Applications

Atmospheric Analysis : A high-resolution time-of-flight chemical-ionization mass spectrometer using Iodide-adducts was characterized for measuring organic and inorganic atmospheric species. This technique is effective for analyzing rapidly evolving plumes, especially from aircraft platforms (Lee et al., 2014).

Pharmaceutical Assays : Potassium iodate, a strong oxidizing agent, can be used to assay pharmaceutical substances like benzalkonium chloride and potassium iodide. This method is effective even in the presence of organic substances (Andrews, 1903).

Electrochemical Analysis : Iodide-modified gold electrodes in alkaline media have been used for the cathodic detection of H2O2. This method provides a sensitive and quick response, useful for quantitative characterization/detection of H2O2 (Miah & Ohsaka, 2006).

Water Treatment Processes : The oxidation of iodide and hypoiodous acid in natural water disinfection processes has significant implications for the geochemistry of iodine and its fate in industrial processes like drinking water treatment (Bichsel & Gunten, 1999).

Atmospheric Ozone Monitoring : The iodometric procedure, which involves the oxidation of potassium iodide to form iodine, has been extensively used for monitoring oxidant and ozone concentrations in atmospheric studies (Tokiwa et al., 1972).

Organic Synthesis : The study of indium iodides over a century highlights their shifting focus from inorganic compounds to organoindium compounds, relevant in organic synthesis and materials for radiation detectors and infrared photonics (Fedorov, Popov, & Simoneaux, 2017).

Biogeochemical Cycling : The isolation of iodide-oxidizing bacteria from iodide-rich natural gas brines suggests their potential role in biogeochemical cycling of iodine and their prevalence in environments with high iodide levels (Amachi et al., 2005).

Mechanism of Action

Target of Action

Oxapium iodide primarily targets the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an antagonist of the Muscarinic Acetylcholine Receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, resulting in relaxation of smooth muscle tissue.

Biochemical Pathways

It is known that the compound’s action on the muscarinic acetylcholine receptors can influence various physiological processes, including gastrointestinal motility and secretion .

Pharmacokinetics

Like many drugs, its bioavailability and pharmacokinetic profile are likely to be influenced by factors such as the route of administration, the patient’s physiological state, and the presence of other drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle tissue. This is achieved through its antagonistic action on the Muscarinic Acetylcholine Receptors, leading to a decrease in parasympathetic nervous system activity . This can help alleviate symptoms in conditions such as gastritis, gastroduodenal ulcer, and enteritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, the patient’s physiological state, including factors such as age, sex, and health status, can also impact the drug’s effectiveness

Biochemical Analysis

Biochemical Properties

Oxapium iodide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on muscarinic receptors located on smooth muscles . This inhibition reduces smooth muscle contractions, thereby alleviating spasms and associated pain. The compound’s selectivity for peripheral muscarinic receptors minimizes its impact on the central nervous system, making it a preferred option for treating spastic conditions .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by inhibiting acetylcholine-induced muscle contractions, which is crucial for reducing spasms in smooth muscles . The compound also impacts cell signaling pathways by blocking muscarinic receptors, leading to decreased intracellular calcium levels and reduced muscle contractions . Additionally, this compound may influence gene expression and cellular metabolism by altering the activity of enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic receptors on smooth muscles. By acting as a competitive antagonist, this compound blocks the binding of acetylcholine to these receptors, preventing the activation of downstream signaling pathways that lead to muscle contractions . This inhibition results in reduced intracellular calcium levels, decreased muscle contractions, and alleviation of spasms . The compound’s selectivity for peripheral muscarinic receptors ensures minimal central nervous system side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long duration of action, which enhances its therapeutic effectiveness . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, including sustained inhibition of muscle contractions and reduced spasms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Standard dosages range from 5 to 10 mg, taken two to three times daily . Higher doses may lead to toxic or adverse effects, such as dry mouth, constipation, blurred vision, and urinary retention . These effects are primarily due to the compound’s anticholinergic properties, which reduce secretions and slow down gastrointestinal motility .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its anticholinergic activity. The compound interacts with enzymes responsible for acetylcholine metabolism, leading to decreased levels of this neurotransmitter in smooth muscles . This interaction reduces muscle contractions and alleviates spasms . Additionally, this compound may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific tissues, particularly in smooth muscles, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as its quaternary ammonium structure .

Subcellular Localization

The subcellular localization of this compound is primarily in the smooth muscle cells, where it interacts with muscarinic receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cells .

properties

IUPAC Name |

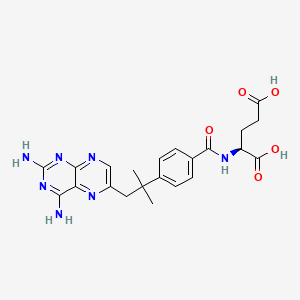

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWVHONOOWLMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046925 | |

| Record name | Oxapium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6577-41-9 | |

| Record name | Oxapium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6577-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxapium iodide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006577419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682380CG4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)